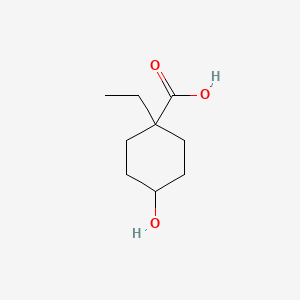
1-Ethyl-4-hydroxycyclohexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-4-hydroxycyclohexane-1-carboxylic acid is an organic compound with the molecular formula C9H16O3 It features a cyclohexane ring substituted with an ethyl group, a hydroxyl group, and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions: 1-Ethyl-4-hydroxycyclohexane-1-carboxylic acid can be synthesized through several methods. One common approach involves the hydrogenation of ethyl 4-hydroxycyclohexanecarboxylate under specific conditions. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydrogenation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent product quality .
化学反応の分析
Types of Reactions: 1-Ethyl-4-hydroxycyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 1-ethyl-4-oxocyclohexane-1-carboxylic acid.
Reduction: Formation of 1-ethyl-4-hydroxycyclohexane-1-methanol.
Substitution: Formation of 1-ethyl-4-aminocyclohexane-1-carboxylic acid.
科学的研究の応用
1-Ethyl-4-hydroxycyclohexane-1-carboxylic acid has several applications in scientific research:
作用機序
The mechanism of action of 1-ethyl-4-hydroxycyclohexane-1-carboxylic acid involves its
生物活性
1-Ethyl-4-hydroxycyclohexane-1-carboxylic acid (C9H16O3) is a cyclohexane derivative notable for its potential biological activities. This compound features an ethyl group at the 1-position, a hydroxyl group at the 4-position, and a carboxylic acid group at the 1-position. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
The synthesis of this compound can be achieved through several methods, including catalytic hydrogenation of ethyl 4-hydroxycyclohexanecarboxylate. The compound is characterized by its ability to undergo various chemical reactions such as oxidation, reduction, and substitution, which can modify its biological activity.
Table 1: Chemical Reactions of this compound
| Reaction Type | Reaction Description | Example Reagents |
|---|---|---|
| Oxidation | Hydroxyl group oxidized to ketone | Potassium permanganate |
| Reduction | Carboxylic acid reduced to alcohol | Lithium aluminum hydride |
| Substitution | Hydroxyl group substituted with halogens | Thionyl chloride |
The biological activity of this compound is primarily attributed to its functional groups. The hydroxyl and carboxylic acid moieties enable the formation of hydrogen bonds and ionic interactions with enzymes and receptors. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects.
Therapeutic Potential
Recent studies have explored the compound's potential in drug development. Its structure suggests possible applications in treating metabolic disorders and other conditions due to its ability to influence enzyme activity and biochemical pathways.
Case Studies
- Metabolic Disorders : Research has indicated that derivatives similar to this compound may play a role in metabolic pathways. For instance, a study isolated an unknown compound from urine samples of children with suspected metabolic disorders, suggesting that related compounds could be involved in metabolic regulation .
- Antimicrobial Activity : Preliminary investigations into the antimicrobial properties of related compounds have shown promising results. The compound's ability to interact with bacterial enzymes suggests potential applications as an antimicrobial agent .
- Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of similar compounds on cancer cell lines, indicating that the structural features of this compound could enhance its anticancer properties .
Comparative Analysis
Comparative studies with similar compounds such as 4-Hydroxycyclohexanecarboxylic acid and 1-Methyl-4-hydroxycyclohexane-1-carboxylic acid reveal that the presence of the ethyl group in this compound significantly affects its reactivity and biological activity. The ethyl group enhances its lipophilicity, potentially improving membrane permeability and interaction with biological targets.
Table 2: Comparison of Related Compounds
| Compound | Structure Features | Notable Activities |
|---|---|---|
| This compound | Ethyl group enhances reactivity | Potential therapeutic applications |
| 4-Hydroxycyclohexanecarboxylic acid | Lacks ethyl group | Reduced reactivity |
| 1-Methyl-4-hydroxycyclohexane-1-carboxylic acid | Methyl group alters steric properties | Different biological interactions |
特性
IUPAC Name |
1-ethyl-4-hydroxycyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-2-9(8(11)12)5-3-7(10)4-6-9/h7,10H,2-6H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HETLZOWCLHWFER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC(CC1)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














